molecular formula C14H8O4 B13129102 1,7-Dihydroxyanthracene-9,10-dione

1,7-Dihydroxyanthracene-9,10-dione

Cat. No.: B13129102
M. Wt: 240.21 g/mol
InChI Key: RCNHHBRUKYBWBP-UHFFFAOYSA-N
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Description

1,7-Dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H8O4. It is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at the 1 and 7 positions on the anthracene ring. This compound is known for its vibrant color and is used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dihydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1,7-dihydroxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,7-Dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

1,7-Dihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its hydroxyl groups allow it to form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxyanthracene-9,10-dione: Similar in structure but with hydroxyl groups at the 1 and 8 positions.

    2,7-Dihydroxyanthracene-9,10-dione: Hydroxyl groups at the 2 and 7 positions.

    9,10-Dihydroxyanthracene: Hydroxyl groups at the 9 and 10 positions.

Uniqueness

1,7-Dihydroxyanthracene-9,10-dione is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and physical properties. This positioning allows for distinct interactions in chemical reactions and biological systems, making it valuable for specific applications .

Properties

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

1,7-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O4/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6,15-16H

InChI Key

RCNHHBRUKYBWBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

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